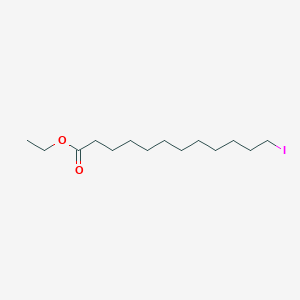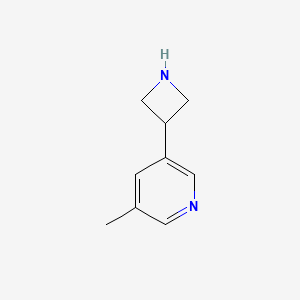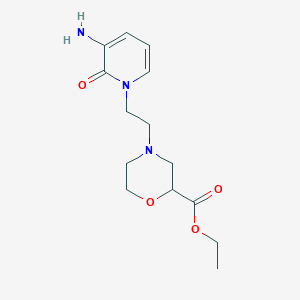
Ethyl 12-iodododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 12-iodododecanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to the ester functional group and a 12-carbon chain with an iodine atom at the 12th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 12-iodododecanoate can be synthesized through the esterification of 12-iodododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 12-iodododecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 12-hydroxydodecanoate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: 12-hydroxydodecanoate.
Reduction: 12-iodododecanol.
Oxidation: 12-iodododecanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 12-iodododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 12-iodododecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 12-iodododecanoate can be compared with other similar compounds such as:
Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen size and electronegativity.
Ethyl 12-chlorododecanoate: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.
Ethyl 12-fluorododecanoate: Fluorine substitution leads to significantly different chemical properties due to the high electronegativity and small size of fluorine.
Eigenschaften
Molekularformel |
C14H27IO2 |
|---|---|
Molekulargewicht |
354.27 g/mol |
IUPAC-Name |
ethyl 12-iodododecanoate |
InChI |
InChI=1S/C14H27IO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI-Schlüssel |
OYTDIAJQGZDVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)








